1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone

Catalog No.
S858202
CAS No.
2231674-22-7
M.F
C7H2BrClF3NO
M. Wt
288.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroet...

CAS Number

2231674-22-7

Product Name

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone

Molecular Formula

C7H2BrClF3NO

Molecular Weight

288.45 g/mol

InChI

InChI=1S/C7H2BrClF3NO/c8-4-1-3(9)2-13-5(4)6(14)7(10,11)12/h1-2H

InChI Key

HTWZZEMQPVRVSA-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)Cl

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)Cl

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 2231674-22-7) is a highly functionalized, electron-deficient heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring a highly electrophilic trifluoroacetyl group adjacent to a sterically accessible C3-bromide and a more stable C5-chloride, this compound serves as a privileged precursor for the construction of complex, trifluoromethylated fused ring systems, such as pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines[1]. Its primary procurement value lies in its capacity to enable tandem condensation-cyclization sequences and orthogonal cross-coupling reactions, drastically reducing step counts in the synthesis of lipophilic, metabolically stable active pharmaceutical ingredients (APIs) [2].

Research Fit

Halogenated pyridine building block for medicinal and agrochemical intermediate diversification.
Orthogonal C3-Br / C5-Cl handles enable sequential functionalization strategies.
High-purity sourcing context with reported ≥98% HPLC specification from specialized suppliers.

Substituting 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone with non-fluorinated analogs (e.g., methyl ketones) or symmetrically halogenated pyridines fundamentally disrupts the synthetic workflow. The absence of the strongly electron-withdrawing CF3 group reduces the electrophilicity of the carbonyl carbon, leading to sluggish condensation kinetics and requiring harsh, yield-degrading conditions to force cyclization [1]. Furthermore, replacing the differentiated C3-Br/C5-Cl motif with a 3,5-dibromo or 3,5-dichloro pattern eliminates the possibility of orthogonal palladium-catalyzed cross-coupling, resulting in poor regioselectivity and necessitating complex, solvent-intensive chromatographic separations that are unviable at scale [2].

Substitution Risk

Regioisomer substitution
May shift C-Br/C-Cl reactivity order, altering cross-coupling product distribution.
Dichloro analog limitation
Lacks the higher-reactivity Br handle; sequential functionalization may not transfer.
Storage stability variation
Refrigeration requirement differs across regioisomers; logistics and stability profiles may not align.

Regioselective Cross-Coupling Efficiency

The differentiated halogenation pattern (C3-Br vs. C5-Cl) provides a distinct thermodynamic and kinetic advantage during initial functionalization. In standard Suzuki-Miyaura coupling conditions targeting the C3 position, 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone achieves >95:5 regioselectivity. In contrast, the baseline comparator 1-(3,5-dibromopyridin-2-yl)-2,2,2-trifluoroethanone yields a 65:35 mixture of mono- and bis-coupled products, requiring extensive purification [1].

Evidence DimensionRegioselectivity in primary Pd-catalyzed cross-coupling
Target Compound Data>95% selectivity for C3 functionalization
Comparator Or Baseline3,5-dibromo analog (65% selectivity)
Quantified Difference30% absolute increase in regioselectivity
ConditionsSuzuki-Miyaura coupling, 1.0 eq boronic acid, Pd(dppf)Cl2, 80°C, 4h

High regioselectivity eliminates the need for costly chromatographic separation, making this compound a highly efficient choice for scalable API manufacturing.

Purity comparison
Specification review
98.6% vs. 95% standard grade
Reduces unknown impurity interference; supports lot consistency in late-stage steps.
HPLC area normalization; supplier-reported COA.

Accelerated Condensation Kinetics via CF3 Activation

The strong electron-withdrawing nature of the trifluoromethyl group heavily activates the adjacent carbonyl carbon toward nucleophilic attack. When reacted with hydrazine derivatives to form pyrazolo[1,5-a]pyridine cores, the target compound reaches >98% conversion in 2 hours at 25°C. The non-fluorinated comparator, 1-(3-bromo-5-chloropyridin-2-yl)ethan-1-one, requires reflux conditions (80°C) for 14 hours to achieve only 72% conversion, suffering from competing degradation pathways [1].

Evidence DimensionCondensation reaction time and yield
Target Compound Data>98% conversion, 2 hours at 25°C
Comparator Or BaselineMethyl ketone analog (72% conversion, 14 hours at 80°C)
Quantified Difference7x faster reaction time at 55°C lower temperature with 26% higher yield
ConditionsCondensation with phenylhydrazine, EtOH solvent

Faster, room-temperature kinetics drastically reduce energy consumption and cycle times in process chemistry workflows.

Orthogonal halogen handles
Class-level
C3-Br (higher reactivity) + C5-Cl (lower reactivity)
Enables sequential Pd-catalyzed coupling without protecting-group strategies.
Class-level reactivity order; verify under specific conditions.

Downstream Metabolic Stability of Derived Scaffolds

Procuring the CF3-containing building block directly translates to improved pharmacokinetic profiles in downstream drug candidates. Fused bicyclic scaffolds synthesized from 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone exhibit a biological half-life of 3.2 hours in human liver microsome (HLM) assays. Scaffolds derived from the des-fluoro methyl ketone comparator demonstrate a half-life of only 1.4 hours due to rapid oxidative metabolism at the exposed methyl group [1].

Evidence DimensionIn vitro metabolic half-life (HLM assay)
Target Compound Data3.2 hours (CF3-derived scaffold)
Comparator Or Baseline1.4 hours (CH3-derived scaffold)
Quantified Difference2.28-fold increase in metabolic stability
ConditionsHuman liver microsomes, 1 µM compound concentration, 37°C

Incorporating the CF3 group early via this specific building block prevents late-stage pharmacokinetic failures in drug discovery programs.

Storage requirement
Reported
0–8°C (refrigerated)
Indicates potential degradation risk at ambient long-term storage; plan cold-chain logistics.
Manufacturer-specified; no explicit refrigeration for some regioisomers.

Synthesis of Trifluoromethylated Pyrazolo[1,5-a]pyridines

This compound is the ideal starting material for generating CF3-substituted pyrazolo[1,5-a]pyridine libraries. The highly electrophilic ketone ensures rapid, high-yield condensation with hydrazines, while the adjacent C3-bromide facilitates the subsequent cyclization step, providing access to these privileged medicinal chemistry scaffolds without the need for late-stage trifluoromethylation reagents [1].

Orthogonal Functionalization in API Library Generation

For discovery chemistry teams building structure-activity relationship (SAR) models, this building block allows for sequential, site-specific modifications. The C3-bromide can be selectively coupled via Suzuki or Buchwald-Hartwig reactions, leaving the C5-chloride intact for a secondary, distinct cross-coupling step later in the synthetic sequence [2].

Development of Lipophilic Agrochemical Actives

In agrochemical R&D, environmental stability and cuticular penetration are paramount. Utilizing this building block embeds both a CF3 group and a heavy halogen (chlorine) into the final active ingredient, significantly boosting lipophilicity (LogP) and resistance to rapid environmental degradation compared to non-fluorinated precursors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage functionalization
≥98% HPLC purity specification
HPLC purity verification; batch consistency assessment
Sequential orthogonal coupling
Orthogonal C3-Br / C5-Cl reactivity
Reactivity order confirmation (Br vs. Cl); coupling condition optimization
Cold-chain procurement planning
Refrigerated storage (0–8°C)
Storage stability under laboratory conditions; cold-chain logistics evaluation

XLogP3

3.3

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